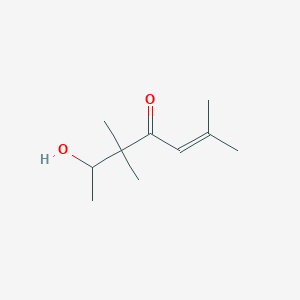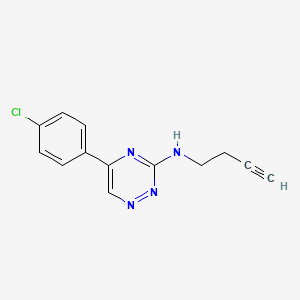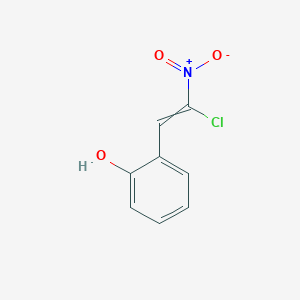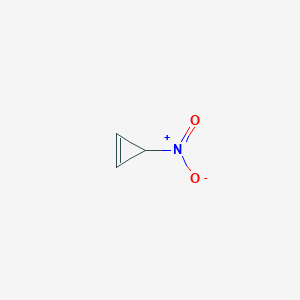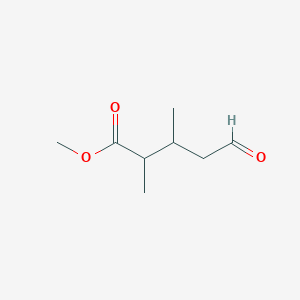
Methyl 2,3-dimethyl-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dimethyl-5-oxopentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its ester functional group and a ketone group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethyl-5-oxopentanoate can be synthesized through various methods. One common approach involves the base-catalyzed Michael addition reaction. This method utilizes readily available building blocks and catalytic amounts of base to achieve high purity in a single-step reaction . The reaction is typically swift, taking around 30 minutes, and can be conducted under solvent-free conditions, aligning with green chemistry principles .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These methods may include the use of advanced synthetic routes to ensure high yields and purity. The retrosynthetic approach is commonly employed to identify shorter and more efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-dimethyl-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2,3-dimethyl-5-oxopentanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound allow it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Methyl 2,3-dimethyl-5-oxopentanoate can be compared with other similar compounds, such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
N,N-Dimethylformamide (DMF): A conventional polar aprotic solvent with higher toxicity.
N,N-Dimethylacetamide (DMAc): Another polar aprotic solvent with similar applications but higher toxicity.
Uniqueness: this compound stands out due to its lower toxicity and environmental impact compared to conventional solvents like DMF and DMAc . Its green chemistry attributes make it a preferred choice in sustainable industrial processes.
Properties
CAS No. |
112009-46-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(4-5-9)7(2)8(10)11-3/h5-7H,4H2,1-3H3 |
InChI Key |
UWSZEJZBAYJFCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


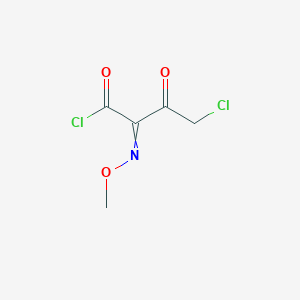
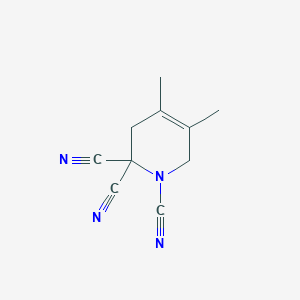
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
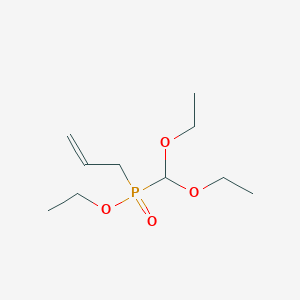
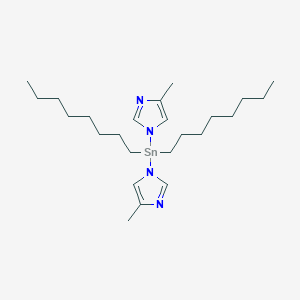

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

